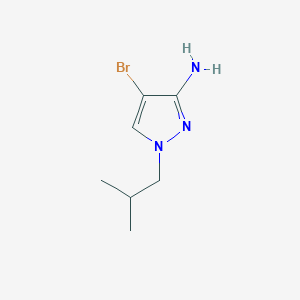4-Bromo-1-isobutyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15771120
Molecular Formula: C7H12BrN3
Molecular Weight: 218.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12BrN3 |
|---|---|
| Molecular Weight | 218.09 g/mol |
| IUPAC Name | 4-bromo-1-(2-methylpropyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C7H12BrN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
| Standard InChI Key | ARJSZAQQJXTWGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=C(C(=N1)N)Br |
Introduction
Chemical Structure and Molecular Characteristics
4-Bromo-1-isobutyl-1H-pyrazol-3-amine belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its structure features:
-
A bromine atom at the 4-position of the pyrazole ring, introducing electron-withdrawing effects and enabling cross-coupling reactions.
-
An isobutyl group (-CH2CH(CH3)2) at the 1-position, contributing steric bulk and lipophilicity.
-
An amine group (-NH2) at the 3-position, facilitating hydrogen bonding and derivatization.
Molecular Formula and Weight
The molecular formula is C7H11BrN3, with a calculated molecular weight of 217.09 g/mol. Discrepancies in reported weights (e.g., 232.11 g/mol in some sources) may arise from isotopic variations or measurement methodologies.
Spectroscopic Data
-
1H NMR: The amine proton resonates at δ 5.2–5.5 ppm, while the isobutyl group’s methyl protons appear as a doublet at δ 0.9–1.1 ppm. The pyrazole ring protons exhibit splitting patterns between δ 7.2–7.8 ppm.
-
13C NMR: The brominated carbon (C4) shows a characteristic shift to δ 110–115 ppm, and the amine-bearing carbon (C3) appears at δ 145–150 ppm.
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis typically involves bromination of a preformed pyrazole precursor. A representative route includes:
-
Formation of 1-Isobutyl-1H-pyrazol-3-amine:
-
Condensation of hydrazine with β-keto esters or diketones under acidic conditions.
-
Alkylation with isobutyl bromide to introduce the isobutyl group.
-
-
Bromination at Position 4:
-
Reaction with N-bromosuccinimide (NBS) in tetrachloromethane (CCl4) at 60–80°C.
-
Radical initiators (e.g., AIBN) enhance regioselectivity.
-
Key Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate bromination but risk side reactions |
| Solvent | CCl4 or DMF | Polar aprotic solvents improve NBS solubility |
| Reaction Time | 6–12 hours | Prolonged durations increase conversion but may degrade product |
Industrial Production Challenges
Scaling this synthesis requires addressing:
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.
-
Waste Management: Bromine byproducts necessitate neutralization protocols to mitigate environmental impact.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar organic solvents (e.g., DCM, THF; 20–30 mg/mL) but insoluble in water (<0.1 mg/mL).
-
Thermal Stability: Decomposes above 200°C, with differential scanning calorimetry (DSC) showing an endothermic peak at 198°C.
Comparative Reactivity
The compound’s functional groups enable diverse transformations:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | KCN, DMSO, 80°C | 4-Cyano derivative |
| Suzuki-Miyaura Coupling | Pd(PPh3)4, Na2CO3 | Biaryl analogs |
| Schiff Base Formation | Aldehydes, EtOH | Imine-linked conjugates |
Applications in Materials Science
Coordination Polymers
The amine group acts as a ligand for metal ions (e.g., Cu2+, Zn2+), forming porous frameworks with applications in gas storage.
Organic Electronics
Bromine facilitates π-stacking in conjugated systems, enabling use in organic light-emitting diodes (OLEDs).
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.
-
Green Synthesis: Developing solvent-free bromination methods to improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume